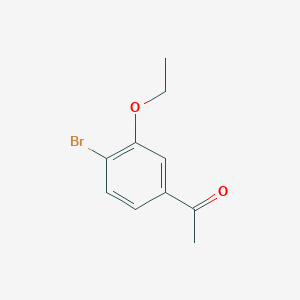

1-(4-Bromo-3-ethoxyphenyl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromo-3-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHGMWSQXIKSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromo 3 Ethoxyphenyl Ethanone and Analogous Structures

Rational Design and Synthesis Strategies for the Bromoethoxyphenyl Moiety

The formation of the 4-bromo-3-ethoxyphenyl core is a foundational step in the synthesis of the target compound. This process typically involves a two-step sequence: electrophilic bromination followed by etherification, or vice versa. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents on the aromatic ring.

Electrophilic Aromatic Bromination Techniques in Phenol (B47542) and Ether Precursors

Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto an aromatic ring. nih.gov The choice of starting material, either a phenol or an ether, significantly influences the reaction conditions and the regiochemical outcome. The hydroxyl and ethoxy groups are both ortho-, para-directing activators of the benzene (B151609) ring for electrophilic substitution. allrounder.ai

When starting with a phenol, the high reactivity of the hydroxyl group can lead to over-bromination, often resulting in di- or tri-substituted products. libretexts.org To achieve mono-bromination at the desired para-position relative to the hydroxyl group, milder reaction conditions are necessary. This can include conducting the reaction at low temperatures (e.g., <5°C) and using less polar solvents like carbon disulfide (CS2) or chloroform (B151607) (CHCl3). youtube.comdoubtnut.com Another strategy to control the reactivity is the use of specific brominating agents. While molecular bromine (Br2) is common, reagents like N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or tetraalkylammonium tribromides can offer higher para-selectivity. nih.gov A recently developed practical method for the electrophilic bromination of phenols and phenol-ethers utilizes a PIDA–AlBr3 system, which is prepared by mixing PIDA (diacetoxyiodobenzene) and AlBr3. researchgate.netnih.gov

In the case of 3-ethoxyphenol, direct bromination can yield a mixture of 2-bromo-3-ethoxyphenol and 4-bromo-3-ethoxyphenol. beilstein-journals.org The ratio of these isomers is influenced by factors such as the steric hindrance and the electronic effects of the substituents.

Starting with a phenol ether, such as 3-ethoxybenzene, the activating effect of the ethoxy group still directs bromination to the ortho and para positions. The conditions for bromination of ethers are generally similar to those for phenols, but the reduced reactivity of the ether compared to the phenol can sometimes allow for better control over the reaction.

Etherification Reactions for Ethoxy Group Introduction on Brominated Phenols

The introduction of the ethoxy group is typically achieved through Williamson ether synthesis. This reaction involves the deprotonation of a brominated phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide.

For the synthesis of 1-(4-bromo-3-ethoxyphenyl)ethanone, a key intermediate is 4-bromo-3-hydroxyphenol. However, a more common precursor is 4-bromo-3-ethoxyphenol, which can be synthesized from 3-ethoxyphenol. The etherification of brominated phenols is a straightforward process. google.comgoogle.com The phenolic proton is acidic and can be readily removed by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. The subsequent reaction with an ethyl halide or other ethylating agent yields the desired ethoxy ether.

The choice of solvent and temperature can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the nucleophilic substitution.

Construction of the Ethanone (B97240) Unit via Advanced Acylation Procedures

Once the 4-bromo-3-ethoxyphenyl scaffold is in place, the final key step is the introduction of the ethanone (acetyl) group. This is most commonly achieved through acylation reactions.

Friedel-Crafts Acylation with Halogenated and Alkoxy-Substituted Benzene Derivatives

Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. numberanalytics.com The reaction involves the treatment of an aromatic compound with an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a Lewis acid catalyst. researchgate.net Common Lewis acids include aluminum chloride (AlCl3), iron(III) chloride (FeCl3), and zinc chloride (ZnCl2). researchgate.netchemistryjournals.net

In the context of synthesizing 1-(4-bromo-3-ethoxyphenyl)ethanone, the substrate is 1-bromo-2-ethoxybenzene. The ethoxy group is an activating group and directs the incoming acyl group to the ortho and para positions. Since the para position is blocked by the bromine atom, the acylation is directed to the ortho position relative to the ethoxy group, which is the desired position 4 on the benzene ring.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. While traditional Lewis acids are effective, they are often required in stoichiometric amounts and can be difficult to handle and dispose of. Modern variations of the Friedel-Crafts acylation utilize more environmentally friendly and reusable catalysts, such as solid-supported reagents or metal triflates. researchgate.netchemistryjournals.net For instance, hafnium(IV) triflate has been shown to be an effective catalyst for the acylation of substituted benzenes. chemistryjournals.net The reaction can also be carried out under solvent-free conditions using catalysts like zinc oxide. chemistryjournals.net

An efficient and regioselective method for the acetylation of substituted benzene derivatives has been developed using Hg[Co(SCN)4] as a catalyst in chloroform at room temperature, yielding acetophenones in good to excellent yields. acgpubs.org

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Substrate Example | Acylating Agent | Solvent | Temperature | Yield | Reference |

| AlCl3 | Anisole | Acetyl chloride | CS2 | Reflux | High | numberanalytics.com |

| FeCl3 | Toluene | Benzoyl chloride | - | Room Temp | Good | researchgate.net |

| ZnO | Anisole | Acetic anhydride | Solvent-free | Room Temp | High | chemistryjournals.net |

| Hf(OTf)4 | Toluene | Acetic anhydride | LiClO4-MeNO2 | 60 °C | High | chemistryjournals.net |

| Hg[Co(SCN)4] | Phenol | Acetic anhydride | Chloroform | Room Temp | 90% | acgpubs.org |

Palladium-Catalyzed Approaches for Aryl Ketone Synthesis

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional methods for the synthesis of aryl ketones. organic-chemistry.orgberkeley.edumpg.de These methods often offer milder reaction conditions, greater functional group tolerance, and higher regioselectivity. organic-chemistry.org

One such approach involves the coupling of an aryl halide or triflate with an organometallic reagent and carbon monoxide in a three-component reaction. nih.gov This method allows for the formation of two new carbon-carbon bonds in a single step. Another strategy is the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, which act as acyl anion equivalents. berkeley.edu This reaction tolerates a wide range of functional groups on the aromatic ring. berkeley.edu

A convenient one-pot synthesis of aryl ketones involves the palladium-catalyzed cross-coupling of arylboronic acids with carboxylic acids that are activated in situ by pivalic anhydride. organic-chemistry.orgmpg.de This method is advantageous due to its operational simplicity and the use of commercially available and non-toxic reagents. organic-chemistry.org

Cross-Coupling Strategies for Assembling Substituted Aryl Ketones

Cross-coupling reactions provide versatile and powerful tools for the synthesis of complex aryl ketones from simpler building blocks. These reactions, often catalyzed by palladium, allow for the formation of carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an arylboronic acid with an aryl halide. mdpi.comnsf.gov For the synthesis of aryl ketones, acyl chlorides can be used as the electrophile, reacting with arylboronic acids in the presence of a palladium catalyst. mdpi.comnsf.govorganic-chemistry.org This method is highly chemoselective and can be performed under solvent-free mechanochemical conditions, offering a more sustainable approach. nsf.govorganic-chemistry.org Simple ketones themselves can also be employed as electrophiles in Suzuki-Miyaura couplings through the activation of unstrained C-C bonds. nih.govacs.org

The Heck reaction provides another avenue for aryl ketone synthesis. researchgate.net This reaction typically involves the coupling of an aryl halide with an alkene. For instance, the coupling of an aryl vinyl ketone with an aryl iodide can directly afford a flavonoid moiety in a single step. researchgate.net The Heck reaction can also be used in tandem with other transformations, such as the coupling of methyl vinyl ketone with aryl iodides to produce 4-aryl-3-buten-2-ones. researchgate.net Recent advancements have enabled the Mizoroki-Heck reaction of unstrained aryl ketones via ligand-promoted C-C bond cleavage. acs.org

Negishi coupling , which utilizes organozinc reagents, is also a valuable tool for aryl ketone synthesis. researchgate.net Carbonylative Negishi coupling, in particular, allows for the synthesis of (hetero)aryl ketones from aryl iodides and organozinc reagents under an atmosphere of carbon monoxide. nih.govacs.orgku.dk This method is tolerant of a wide range of functional groups. nih.govacs.org

Other cross-coupling strategies include carbonylative couplings that can utilize various organometallic reagents derived from tin, copper, boron, zinc, aluminum, and magnesium. nih.gov These reactions are powerful for preparing aryl ketones as they form two new carbon-carbon bonds in a single step. nih.gov Palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides via C-H bond activation has also been reported. acs.org

Table 2: Overview of Cross-Coupling Reactions for Aryl Ketone Synthesis

| Coupling Reaction | Key Reactants | Catalyst System | Key Features | References |

| Suzuki-Miyaura | Arylboronic acid, Acyl chloride | Pd(OAc)2 / PCy3HBF4 | High chemoselectivity, can be solvent-free. | mdpi.comnsf.govorganic-chemistry.org |

| Heck | Aryl halide, Alkene | Pd(OAc)2 | Forms C-C bonds at unsaturated carbons. | researchgate.netresearchgate.netacs.org |

| Negishi | Organozinc reagent, Aryl halide | PEPPSI-IPr | Tolerant of many functional groups. | researchgate.netnih.govacs.orgku.dk |

| Carbonylative Coupling | Aryl halide, Organometal, CO | PdCl2(PPh3)2 | Forms two C-C bonds in one step. | nih.govacs.orgorganic-chemistry.org |

Suzuki-Miyaura and Negishi Cross-Coupling Reactions in Aryl Ketone Formation

Transition-metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds, and the Suzuki-Miyaura and Negishi reactions are premier examples used in the synthesis of aryl ketones. mdpi.comsciforum.net These methods offer a robust and versatile alternative to traditional methods like Friedel-Crafts acylation, which can be limited by harsh conditions and substrate scope. organic-chemistry.org

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. mdpi.com For the synthesis of aryl ketones, acyl chlorides or amides can be employed as the acylating agent. mdpi.comnih.gov The use of acyl chlorides as electrophiles in Suzuki couplings provides a direct route to aryl ketones. mdpi.comsciforum.net For instance, the reaction between an arylboronic acid and an appropriately substituted benzoyl chloride in the presence of a palladium catalyst and a base yields the corresponding aryl ketone. mdpi.com Recent advancements have also enabled the use of more stable but less reactive amides as electrophiles, leveraging nickel or palladium catalysts to achieve selective N–C bond activation. nih.govnsf.gov This approach is particularly valuable for synthesizing sterically hindered ketones. nsf.gov

The Negishi cross-coupling utilizes an organozinc reagent as the nucleophile, which is coupled with an organohalide or acyl chloride. researchgate.netorganic-chemistry.org This reaction is often favored for its high reactivity and functional group tolerance. Nickel-catalyzed Negishi couplings of acid chlorides with organozinc reagents proceed under mild conditions to afford aryl ketones in good to excellent yields. researchgate.net Similar to the Suzuki reaction, recent protocols have extended the Negishi coupling to include primary amides as electrophiles, using nickel catalysis for the direct synthesis of diaryl ketones. organic-chemistry.org The choice between Suzuki-Miyaura and Negishi reactions often depends on the availability of starting materials, functional group compatibility, and the specific steric and electronic properties of the desired ketone.

| Reaction Type | Catalyst | Electrophile (Acyl Source) | Nucleophile | Key Features |

| Suzuki-Miyaura | Palladium or Nickel complexes mdpi.comnih.gov | Acyl Chlorides, Amides mdpi.comnsf.gov | Organoboron Reagents mdpi.com | Wide availability of boronic acids; tolerance of various functional groups. |

| Negishi | Nickel or Palladium complexes researchgate.netnih.gov | Acyl Chlorides, Amides researchgate.netorganic-chemistry.org | Organozinc Reagents researchgate.net | High reactivity of organozinc reagents; mild reaction conditions. researchgate.netnih.gov |

Organomanganese-Mediated Cross-Coupling for Aryl Ketone Synthesis

Organomanganese reagents have emerged as effective nucleophiles in cross-coupling reactions for ketone synthesis. nih.gov These reagents can be prepared by the direct oxidative addition of highly reactive manganese to organohalides. nih.gov The resulting aryl- or alkylmanganese halides react efficiently with various electrophiles, including acid chlorides, to produce the corresponding ketones in good yields. nih.gov

This methodology offers a valuable alternative to other organometallic reagents. The reactions are typically performed under mild conditions and exhibit excellent chemoselectivity. researchgate.net For example, the cobalt-catalyzed cross-coupling of arylzinc bromides (which can be conceptually similar in reactivity pathways to organomanganese reagents in some contexts) with acid chlorides is an efficient route for synthesizing aromatic ketones. The use of less toxic and more economical first-row transition metals like manganese and cobalt is a significant advantage in modern synthetic chemistry. nih.gov

Research has demonstrated that organomanganese reagents can be prepared from a variety of aryl and heteroaryl halides and subsequently coupled with acyl chlorides to generate a diverse library of ketones. nih.govresearchgate.net This method's operational simplicity and tolerance for functional groups make it a practical tool for constructing complex molecules like precursors to 1-(4-bromo-3-ethoxyphenyl)ethanone.

Copper-Catalyzed Cyclization-Coupling Protocols for Aryl Ketones

Copper catalysis provides a cost-effective and versatile platform for synthesizing complex cyclic and heterocyclic structures, including those derived from aryl ketones. While many copper-catalyzed methods focus on the further transformation of a pre-existing ketone, some protocols directly contribute to the formation of ketone-containing scaffolds. acs.orgnih.gov

One notable example is the copper-catalyzed cyclization-coupling of 2-bromoaryl ketones with terminal alkynes. acs.orgnih.gov This reaction proceeds via a 6-endo-dig cyclization followed by a C(sp²)–O coupling to produce polyfunctional naphthyl aryl ethers in moderate to excellent yields. acs.orgnih.gov While this specific reaction transforms an aryl ketone into a more complex structure rather than forming the ketone itself, it showcases the utility of copper in mediating complex transformations involving aryl ketone substrates. The reaction is notable for its use of water as a solvent and its tolerance for a broad scope of substrates. acs.org

Other copper-catalyzed reactions, such as the formal [2+3] cyclization of α-hydroxy ketones with arylacetonitriles, lead to highly substituted butenolides or oxazoles, depending on the ketone structure. organic-chemistry.orgacs.org These protocols highlight the versatility of copper catalysts in activating ketone derivatives for the construction of valuable heterocyclic systems. organic-chemistry.orgacs.org

| Catalyst System | Reactants | Product Type | Significance |

| Copper acs.orgnih.gov | 2-Bromoaryl Ketones, Terminal Alkynes | Naphthyl Aryl Ethers | Demonstrates copper-mediated cyclization-coupling of ketone substrates in water. acs.org |

| Copper organic-chemistry.orgacs.org | α-Hydroxy Ketones, Arylacetonitriles | Butenolides or Oxazoles | Forms complex heterocycles from ketone precursors. organic-chemistry.orgacs.org |

Selective Alpha-Halogenation (Bromination) of Ketone Precursors

The α-halogenation of ketones is a fundamental transformation in organic synthesis, as the resulting α-haloketones are versatile intermediates for creating more complex molecules. tandfonline.comresearchgate.net Specifically, the selective α-bromination of an aryl ketone precursor is a key step that could be employed in a synthetic route toward 1-(4-Bromo-3-ethoxyphenyl)ethanone or its analogues. Achieving high regioselectivity, particularly for monobromination, can be challenging as reactions can often yield di-substituted or ring-brominated byproducts. tandfonline.com

Several methods have been developed to achieve selective α-bromination of aralkyl ketones:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for α-bromination. The selectivity can be enhanced by using promoters or catalysts. For instance, using NBS in the presence of Montmorillonite K-10 clay in methanol (B129727) provides a convenient and efficient method for the regioselective α-monobromination of various aralkyl ketones. tandfonline.com Another approach involves a DMSO-promoted reaction with NBS for the construction of 2-aryl-2-bromo-cycloketones. rsc.org

Phenyltrimethylammonium Tribromide (PTT): PTT is recognized as a selective brominating agent for ketones. researchgate.net It allows for the regioselective bromination of acetophenones under anhydrous conditions, offering a high degree of control over the reaction. researchgate.net

Hexamethylenetetramine-Bromine Complex: This stable complex, in combination with basic alumina (B75360) under solvent-free conditions, offers a simple and selective procedure for the α-bromination of alkanones. researchgate.net

These methods provide chemists with a toolkit to precisely install a bromine atom at the α-position of a ketone, a crucial step for subsequent nucleophilic substitutions or elimination reactions in a multi-step synthesis.

| Reagent/System | Key Features | Typical Substrate |

| NBS / Montmorillonite K-10 tandfonline.com | Reusable catalyst, good yields, simple workup. | Aralkyl Ketones |

| NBS / DMSO rsc.org | Practical one-step method. | α-Aryl Ketones |

| Phenyltrimethylammonium Tribromide (PTT) researchgate.net | High regioselectivity for monobromination. | Acetophenones |

| Hexamethylenetetramine-Bromine / Alumina researchgate.net | Solvent-free conditions, stable reagent. | Alkanones, Aryl Ketones |

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles for 1 4 Bromo 3 Ethoxyphenyl Ethanone

Mechanistic Studies of Aromatic Electrophilic Substitution on the Substituted Phenyl Ring

The reactivity of the phenyl ring in 1-(4-Bromo-3-ethoxyphenyl)ethanone towards electrophilic aromatic substitution (EAS) is dictated by the electronic effects of its three substituents: the ethoxy group (-OCH2CH3), the bromo group (-Br), and the acetyl group (-COCH3). The mechanism for EAS reactions typically involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. dalalinstitute.comlongdom.org The rate-determining step is often the formation of this intermediate. longdom.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. dalalinstitute.com

The directing influence of each substituent determines the position of substitution for an incoming electrophile. These effects are summarized as follows:

Ethoxy Group (-OCH2CH3): This is an activating group and is ortho, para-directing. The oxygen atom donates electron density to the ring via resonance, increasing the nucleophilicity of the positions ortho and para to it.

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. While the bromine atom withdraws electron density through induction (deactivating the ring), it donates electron density via resonance to the ortho and para positions, making them more reactive than the meta position.

In 1-(4-Bromo-3-ethoxyphenyl)ethanone, the positions on the aromatic ring are influenced by these competing effects. The position C5 is ortho to the activating ethoxy group and meta to the deactivating acetyl group, making it the most likely site for electrophilic attack. The position C2 is ortho to the acetyl group and meta to both the ethoxy and bromo groups, making it highly deactivated. The position C6 is ortho to the bromo group and meta to the ethoxy group, representing another potential but likely less favored site for substitution compared to C5. Therefore, electrophilic substitution on 1-(4-Bromo-3-ethoxyphenyl)ethanone is predicted to occur predominantly at the C5 position, guided by the powerful activating and directing effect of the ethoxy group.

Impact of Bromo and Ethoxy Substituents on the Reactivity of the Carbonyl Group

The reactivity of the carbonyl group in the acetyl moiety of 1-(4-Bromo-3-ethoxyphenyl)ethanone is primarily governed by the electrophilicity of the carbonyl carbon. libretexts.org Nucleophilic addition, a characteristic reaction of aldehydes and ketones, is initiated by the attack of a nucleophile on this electrophilic carbon. ncert.nic.in The presence of substituents on the phenyl ring can significantly modulate this reactivity by altering the electron density at the carbonyl carbon. allstudiesjournal.com

The two key substituents influencing the carbonyl group are:

Ethoxy Group (-OCH2CH3): Located at the meta position relative to the acetyl group, the ethoxy group is an electron-donating group primarily through resonance. This effect increases the electron density on the aromatic ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted acetophenone (B1666503).

Bromo Group (-Br): Positioned para to the acetyl group, the bromo group is an electron-withdrawing group due to its strong inductive effect, which outweighs its weaker resonance donation. This withdrawal of electron density makes the attached aromatic ring more electron-poor, thereby increasing the electrophilicity and reactivity of the carbonyl carbon towards nucleophilic attack. windows.net

The net effect on the carbonyl group's reactivity is a balance of these opposing electronic influences. Typically, the electron-withdrawing effect of a para-halogen is significant. Therefore, it is anticipated that the bromo substituent's electron-withdrawing nature will dominate over the meta-positioned ethoxy group's donating effect. This would render the carbonyl carbon in 1-(4-Bromo-3-ethoxyphenyl)ethanone more electrophilic and thus more susceptible to nucleophilic addition reactions than acetophenone or 1-(3-ethoxyphenyl)ethanone. Theoretical studies on substituted carbonyl oxides have shown that electron-withdrawing substituents lead to faster reactions. rsc.org

Investigations into the Reactivity of the Aryl Bromide Moiety in Cross-Coupling and Other Transformations

The aryl bromide moiety in 1-(4-Bromo-3-ethoxyphenyl)ethanone is a versatile functional group for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. arkat-usa.org The reactivity of an aryl halide in these transformations is heavily dependent on the electronic environment of the aromatic ring, which influences the crucial oxidative addition step of the catalytic cycle. scielo.brrsc.org

In general, electron-withdrawing groups on the aryl halide enhance its reactivity by making the carbon-halogen bond more susceptible to oxidative addition by the low-valent palladium catalyst. Conversely, electron-donating groups decrease this reactivity. researchgate.net

For 1-(4-Bromo-3-ethoxyphenyl)ethanone, the substituents have competing effects on the reactivity of the C-Br bond:

The acetyl group at the para position is strongly electron-withdrawing, which significantly activates the aryl bromide for oxidative addition.

The ethoxy group at the meta position is electron-donating, which slightly deactivates the aryl bromide.

The powerful electron-withdrawing nature of the para-acetyl group is expected to be the dominant factor, making 1-(4-Bromo-3-ethoxyphenyl)ethanone a highly reactive substrate in cross-coupling reactions. Studies on the cross-coupling of various aryl bromides have consistently shown that those bearing electron-withdrawing groups undergo reaction more readily than those with electron-donating groups. researchgate.net For instance, the coupling of 4-bromoacetophenone proceeds with high efficiency. arkat-usa.org Therefore, 1-(4-Bromo-3-ethoxyphenyl)ethanone is an excellent candidate for transformations like Suzuki-Miyaura coupling with boronic acids or Heck coupling with alkenes to generate more complex molecular architectures.

| Aryl Bromide | Substituent (Position) | Electronic Effect | Reported Yield (%) |

|---|---|---|---|

| 4-Bromoacetophenone | -COCH₃ (para) | Electron-Withdrawing | ~95% |

| 4-Bromoanisole | -OCH₃ (para) | Electron-Donating | ~80% |

| Bromobenzene | -H | Neutral | ~90% |

| 4-Bromonitrobenzene | -NO₂ (para) | Strongly Electron-Withdrawing | >98% |

| 1-(4-Bromo-3-ethoxyphenyl)ethanone | -COCH₃ (para), -OCH₂CH₃ (meta) | Net Electron-Withdrawing | Predicted High Yield |

Note: Yields are generalized from typical Suzuki reaction conditions found in the literature for illustrative purposes. arkat-usa.org

Kinetic Analysis of Key Reactions Involving 1-(4-Bromo-3-ethoxyphenyl)ethanone

Kinetic analysis provides quantitative insight into reaction rates and mechanisms by measuring how reaction conditions affect the speed of a chemical transformation. pku.edu.cn For reactions involving 1-(4-Bromo-3-ethoxyphenyl)ethanone, a kinetic study would elucidate the precise influence of its electronic and steric factors on transition state energies. researchgate.net

Based on this, a kinetic analysis of the reduction of 1-(4-Bromo-3-ethoxyphenyl)ethanone would likely show a faster reaction rate compared to acetophenone. This is because the strong electron-withdrawing inductive effect of the para-bromo substituent would lower the activation energy for the nucleophilic attack, despite the weak, rate-retarding effect of the meta-ethoxy group. A Hammett plot, correlating reaction rates with substituent constants (σ), would be a valuable tool in quantifying these electronic effects.

| Compound | Substituent | Relative Rate Coefficient (k/k₀) |

|---|---|---|

| 1-(4-Nitrophenyl)ethanone | -NO₂ | High |

| 1-(4-Bromophenyl)ethanone | -Br | Moderately High |

| 1-(4-Chlorophenyl)ethanone | -Cl | Moderately High |

| Acetophenone | -H | 1.00 (Reference) |

| 1-(4-Methoxyphenyl)ethanone | -OCH₃ | Low |

| 1-p-Tolylethanone | -CH₃ | Low |

| 1-(4-Bromo-3-ethoxyphenyl)ethanone | -Br, -OCH₂CH₃ | Predicted Moderately High |

Note: This table illustrates general trends in reactivity based on kinetic studies of similar compounds. researchgate.net "High" and "Low" are qualitative descriptors based on the electronic effect of the substituent.

Synthetic Applications and Chemical Transformations of 1 4 Bromo 3 Ethoxyphenyl Ethanone As a Versatile Building Block

Utilization in the Synthesis of Diverse Heterocyclic Compounds (e.g., N-, S-, O-Heterocycles)

The presence of the ketone functional group in 1-(4-Bromo-3-ethoxyphenyl)ethanone makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. These reactions often involve condensation with binucleophilic reagents, leading to the formation of five- or six-membered rings containing nitrogen, sulfur, or oxygen atoms.

Nitrogen Heterocycles: The carbonyl group can react with hydrazine (B178648) derivatives to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. Furthermore, condensation with β-amino alcohols or β-amino thiols can lead to the formation of oxazines and thiazines, respectively. While specific examples utilizing 1-(4-Bromo-3-ethoxyphenyl)ethanone are not extensively documented in readily available literature, the general reactivity of acetophenones in these transformations is well-established.

Sulfur Heterocycles: A notable application of ketones in the synthesis of sulfur-containing heterocycles is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes. nih.govmyskinrecipes.com Although a specific instance with 1-(4-Bromo-3-ethoxyphenyl)ethanone is not cited, its structural features make it a suitable candidate for this transformation, which would yield a thiophene (B33073) ring appended to the 4-bromo-3-ethoxyphenyl moiety.

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles can be envisioned through various strategies. For instance, reaction with α-haloketones followed by intramolecular cyclization could lead to furan (B31954) derivatives. Additionally, multi-step sequences involving the carbonyl group could be employed to construct larger rings containing an oxygen atom.

Derivatization Reactions at the Carbonyl Group for Further Functionalization

The carbonyl group of 1-(4-Bromo-3-ethoxyphenyl)ethanone is a key site for a multitude of derivatization reactions, enabling further functionalization and the introduction of diverse structural motifs.

Formation of Alkenes: The Wittig reaction provides a classic and reliable method for the conversion of the ketone to an alkene. bohrium.commdpi.com By reacting 1-(4-Bromo-3-ethoxyphenyl)ethanone with a phosphorus ylide, a carbon-carbon double bond can be introduced at the former carbonyl position. The nature of the ylide determines the substituent on the newly formed double bond, offering a pathway to a wide array of vinyl-substituted aromatic compounds.

Synthesis of Chalcones: The Claisen-Schmidt condensation is another important reaction involving the carbonyl group. nbinno.comethz.ch This base-catalyzed reaction with an aromatic aldehyde leads to the formation of a chalcone (B49325), an α,β-unsaturated ketone. These chalcone derivatives are themselves valuable intermediates and are known to possess a range of biological activities.

Reductive Amination: The carbonyl group can be converted into an amine functionality through reductive amination. bldpharm.comchemsynthesis.com This process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction of the imine to the corresponding amine. This transformation is a powerful tool for introducing nitrogen-containing groups and building more complex nitrogenous compounds.

Below is an interactive table summarizing these derivatization reactions:

| Reaction Name | Reagent(s) | Functional Group Transformation | Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | C=O → C=CHR | Alkene |

| Claisen-Schmidt Condensation | Aromatic Aldehyde (ArCHO), Base | C=O → C=CH-Ar | Chalcone |

| Reductive Amination | Amine (RNH2), Reducing Agent | C=O → CH-NHR | Amine |

Exploitation of the Aromatic Bromine for Further Cross-Coupling and Functional Group Interconversion

The bromine atom on the aromatic ring of 1-(4-Bromo-3-ethoxyphenyl)ethanone serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netbldpharm.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net This provides a direct route to substituted alkynyl arenes.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govnbinno.com This is a powerful method for the synthesis of substituted anilines.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes or other vinyl arenes. bohrium.comethz.ch

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. For instance, reaction with a phenol (B47542) in the presence of a copper catalyst can yield a diaryl ether. myskinrecipes.com

The following table provides a summary of these cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium Catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst | C-C (triple bond) |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Base | C-N |

| Heck Reaction | Alkene | Palladium Catalyst, Base | C-C |

| Ullmann Condensation | Phenol or Amine | Copper Catalyst | C-O or C-N |

Transformations Involving the Ethoxy Substituent

The ethoxy group (-OCH2CH3) on the aromatic ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo cleavage to reveal a hydroxyl group.

Ether Cleavage: The most common method for cleaving aryl alkyl ethers is treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). myskinrecipes.comnbinno.comethz.ch The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, leading to the formation of 1-(4-bromo-3-hydroxyphenyl)ethanone (B3029653) and ethyl halide. This transformation can be valuable for introducing a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

It is important to note that the conditions required for ether cleavage are typically harsh and may not be compatible with other sensitive functional groups in the molecule. Therefore, the timing of this transformation within a synthetic sequence is a critical consideration.

Role as a Precursor in the Synthesis of Structurally Complex Organic Molecules

The multifunctionality of 1-(4-Bromo-3-ethoxyphenyl)ethanone makes it a valuable starting material for the synthesis of more complex organic molecules, including those with potential biological activity. While specific total syntheses of natural products originating from this exact compound are not prominently reported in general chemical literature, its utility as a chemical intermediate in the production of pharmaceuticals is recognized. myskinrecipes.com

The combination of the reactive sites allows for a modular approach to building complexity. For instance, a synthetic sequence could involve a cross-coupling reaction at the bromine position to introduce a new aryl or alkyl group, followed by derivatization of the carbonyl group to construct a heterocyclic ring or introduce a different functional group. Finally, cleavage of the ethoxy group could unmask a phenol for further modification. This strategic combination of reactions allows for the efficient construction of a wide variety of structurally diverse and complex molecules, highlighting the importance of 1-(4-Bromo-3-ethoxyphenyl)ethanone as a versatile precursor in medicinal and materials chemistry research. myskinrecipes.comnbinno.com

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-3-ethoxyphenyl)ethanone, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves bromination of a precursor ketone (e.g., 1-(3-ethoxy-4-methylphenyl)ethanone) using bromine (Br₂) in the presence of catalysts like iron (Fe) or aluminum bromide (AlBr₃). Key parameters include:

- Temperature: Controlled bromination at 0–25°C minimizes side reactions like over-bromination .

- Catalyst Selection: AlBr₃ enhances regioselectivity for the para position compared to Fe, which may favor ortho substitution .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .

Q. Which analytical techniques are most effective for characterizing 1-(4-Bromo-3-ethoxyphenyl)ethanone and verifying its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolves crystal structure and confirms regiochemistry (e.g., para-bromo vs. meta-ethoxy placement) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm .

Example Workflow:

Confirm molecular structure via NMR and X-ray.

Validate purity (>98%) using HPLC against a reference standard (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) .

Q. What are the primary applications of brominated ethanones in medicinal chemistry?

Methodological Answer: Brominated ethanones serve as:

- Enzyme Inhibitors: The bromine atom enhances electrophilicity, enabling covalent binding to catalytic residues (e.g., kinase inhibition) .

- Anticancer Agents: Derivatives with trifluoromethyl groups (e.g., 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone) show apoptosis-inducing activity in vitro .

- Antimicrobial Scaffolds: Structural analogs with thiophenyl or triazole moieties exhibit broad-spectrum activity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of brominated ethanone derivatives?

Methodological Answer: Discrepancies often arise from:

- Substituent Effects: Minor structural changes (e.g., methyl vs. methoxy groups) alter solubility and target binding.

- Assay Conditions: Standardize in vitro protocols (e.g., cell line selection, incubation time) to ensure comparability.

Q. What strategies optimize regioselectivity in bromination reactions of ethanone derivatives?

Methodological Answer:

- Directing Groups: Ethoxy groups (-OEt) direct bromination to the para position via resonance effects .

- Catalyst Tuning: AlBr₃ enhances para selectivity, while FeCl₃ may lead to ortho byproducts .

- Computational Modeling: Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps .

Case Study:

For 1-(3-ethoxy-4-methylphenyl)ethanone, bromination with AlBr₃ yields >90% para-brominated product, whereas FeCl₃ results in a 65:35 para:ortho ratio .

Q. How can retrosynthetic analysis guide the synthesis of complex ethanone derivatives?

Methodological Answer:

- Step 1: Identify key bonds (e.g., C-Br, C-OEt) and plan disconnections.

- Step 2: Select starting materials (e.g., acetophenone derivatives) and reagents (e.g., Br₂ for bromination).

- Step 3: Use AI-powered tools (e.g., PubChem’s retrosynthesis module) to predict feasible routes .

Example Pathway for 1-(4-Bromo-3-ethoxyphenyl)ethanone:

Brominate 1-(3-ethoxyphenyl)ethanone using Br₂/AlBr₃.

Purify via column chromatography (hexane:ethyl acetate = 4:1) .

Q. What computational methods predict the physicochemical properties of brominated ethanones?

Methodological Answer:

Q. How do reaction byproducts form during ethanone bromination, and how can they be minimized?

Methodological Answer:

- Common Byproducts: Over-bromination (di-bromo derivatives) or oxidation (carboxylic acids).

- Mitigation Strategies:

- Use stoichiometric Br₂ (1 equiv.) under inert atmosphere.

- Add antioxidants (e.g., BHT) to prevent oxidation .

Example:

Incomplete reaction quenching can yield 1-(3,4-dibromo-5-ethoxyphenyl)ethanone. Monitor via TLC (Rf = 0.3 in hexane:EA) .

Q. What role do brominated ethanones play in materials science?

Methodological Answer:

- Liquid Crystals: Derivatives with long alkyl chains form smectic phases due to dipole-dipole interactions .

- Polymer Additives: Bromine enhances flame retardancy in polystyrene composites .

Application Example:

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone acts as a crosslinker in conductive polymers .

Q. How can researchers validate the in vitro biological activity of brominated ethanones while adhering to ethical guidelines?

Methodological Answer:

- Ethical Compliance: Use only in vitro models (e.g., cell lines, enzyme assays) and avoid in vivo testing without approval .

- Dose-Response Curves: Establish IC₅₀ values using MTT assays with triplicate technical replicates .

- Negative Controls: Include untreated cells and solvent-only controls to rule out cytotoxicity .

Key Consideration:

Compounds like 1-(4-Bromo-3-ethoxyphenyl)ethanone are not FDA-approved and must be labeled "For Research Use Only" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。